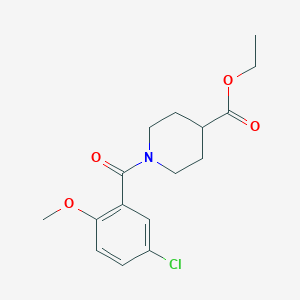

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC8506108

Molecular Formula: C16H20ClNO4

Molecular Weight: 325.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClNO4 |

|---|---|

| Molecular Weight | 325.79 g/mol |

| IUPAC Name | ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |

| Standard InChI Key | QUNQUWQPFREBCG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 5-chloro-2-methoxybenzoyl moiety . The piperidine ring adopts a chair conformation, while the benzoyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions . The chloro and methoxy substituents on the aromatic ring enhance the compound’s lipophilicity, a critical factor in its pharmacokinetic behavior.

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₂₀ClNO₄, with a molecular weight of 325.79 g/mol . Its IUPAC name, ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate, reflects the esterification of the piperidine-4-carboxylic acid and the benzoylation at the nitrogen .

Spectroscopic Identifiers

-

InChI Key:

QUNQUWQPFREBCG-UHFFFAOYSA-N

These identifiers are critical for database searches and computational modeling studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol:

-

Piperidine Ester Formation: Ethyl piperidine-4-carboxylate is prepared via esterification of piperidine-4-carboxylic acid using ethanol under acidic conditions.

-

Benzoylation: The piperidine nitrogen is acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.

-

Purification: The crude product is purified via column chromatography or recrystallization.

Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 85%.

Optimization Techniques

-

Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates due to its high polarity, while ethanol is preferred for greener chemistry.

-

Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps in precursor synthesis.

Analytical Characterization

Chromatographic Methods

| Parameter | Value/Technique |

|---|---|

| HPLC Purity | >98% (C18 column, acetonitrile/water) |

| Retention Time | 12.4 min (UV detection at 254 nm) |

Spectroscopic Analysis

-

NMR:

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃).

-

¹³C NMR: 170.2 ppm (ester carbonyl), 165.8 ppm (amide carbonyl).

-

-

Mass Spectrometry: ESI-MS m/z 326.78 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume